2-Cyclopropoxy-6-(dimethylamino)benzaldehyde
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Overview
Description
2-Cyclopropoxy-6-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-(dimethylamino)benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of 2-hydroxy-6-(dimethylamino)benzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-Cyclopropoxy-6-(dimethylamino)benzoic acid.
Reduction: 2-Cyclopropoxy-6-(dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-6-(dimethylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-(dimethylamino)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)benzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-(Dimethylamino)benzaldehyde: The dimethylamino group is positioned para to the aldehyde group, resulting in different electronic and steric properties.
Uniqueness
2-Cyclopropoxy-6-(dimethylamino)benzaldehyde is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct chemical and physical properties. The cyclopropoxy group introduces steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-13(2)11-4-3-5-12(10(11)8-14)15-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
PPGBKVIHPVUEJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)OC2CC2)C=O |
Origin of Product |
United States |
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